molecular formula C12H11BrF5N B1408727 1-(2-Bromo-4-(trifluoromethyl)phenyl)-3,3-difluoropiperidine CAS No. 1707367-61-0

1-(2-Bromo-4-(trifluoromethyl)phenyl)-3,3-difluoropiperidine

Cat. No.: B1408727
CAS No.: 1707367-61-0
M. Wt: 344.12 g/mol
InChI Key: OACRXCBISHLFAM-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-(trifluoromethyl)phenyl)-3,3-difluoropiperidine is a complex organic compound characterized by the presence of bromine, trifluoromethyl, and difluoropiperidine groups

Preparation Methods

The synthesis of 1-(2-Bromo-4-(trifluoromethyl)phenyl)-3,3-difluoropiperidine typically involves multiple steps, starting with the preparation of the brominated and trifluoromethylated phenyl precursor. This precursor is then subjected to various reactions to introduce the difluoropiperidine moiety. Common synthetic routes include:

Industrial production methods often involve optimizing these reactions for scale, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(2-Bromo-4-(trifluoromethyl)phenyl)-3,3-difluoropiperidine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Bromo-4-(trifluoromethyl)phenyl)-3,3-difluoropiperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2-Bromo-4-(trifluoromethyl)phenyl)-3,3-difluoropiperidine exerts its effects is complex and involves multiple molecular targets and pathways. The presence of bromine and fluorine atoms can significantly influence the compound’s reactivity and interactions with biological molecules. These interactions can affect various cellular processes, making the compound a valuable tool in studying molecular mechanisms .

Comparison with Similar Compounds

1-(2-Bromo-4-(trifluoromethyl)phenyl)-3,3-difluoropiperidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-bromo-4-(trifluoromethyl)phenyl]-3,3-difluoropiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrF5N/c13-9-6-8(12(16,17)18)2-3-10(9)19-5-1-4-11(14,15)7-19/h2-3,6H,1,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OACRXCBISHLFAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C(C=C(C=C2)C(F)(F)F)Br)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrF5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901174740
Record name Piperidine, 1-[2-bromo-4-(trifluoromethyl)phenyl]-3,3-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901174740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1707367-61-0
Record name Piperidine, 1-[2-bromo-4-(trifluoromethyl)phenyl]-3,3-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1707367-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine, 1-[2-bromo-4-(trifluoromethyl)phenyl]-3,3-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901174740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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